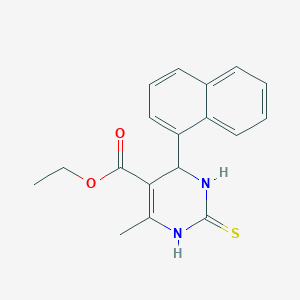![molecular formula C11H12ClN3S B1304614 4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine CAS No. 874801-57-7](/img/structure/B1304614.png)
4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine, commonly known as C-ETP, is a synthetic compound with a wide range of applications in scientific research. C-ETP is a member of the pyridothienopyrimidine family of compounds, which are known for their structural similarity to natural products and their ability to interact with biological molecules. C-ETP has been used in a variety of research applications, including enzymatic studies, protein-protein interactions, and drug discovery. C-ETP is known to possess a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been well-documented.
Scientific Research Applications
Structural Analysis and Crystallography
The crystal structure of a closely related compound, ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate, has been analyzed, showing the 5,6,7,8-tetrahydropyridine ring adopts a half-chair conformation. This structural analysis provides insights into the molecular geometry and potential reactivity of similar compounds (Akkurt et al., 2015).
Antimicrobial Activity
Research on substituted tricyclic compounds, including tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines, has shown significant anti-bacterial and anti-fungal activities. These findings suggest a potential application in developing new antimicrobial agents (Mittal et al., 2011).
Synthetic Chemistry and Heterocyclic Compound Development
Several studies focus on synthesizing novel pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives, highlighting their utility in creating new heterocyclic compounds with potential biological activity. For instance, novel synthesis pathways have been developed for pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused systems, demonstrating the versatility of these compounds in medicinal chemistry and drug development (Bakhite et al., 2005).
Anticonvulsant Activity
Amino derivatives of cyclopenta[4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, synthesized from 3-chloro derivatives of alicyclo[c]pyridines, showed pronounced anticonvulsant activity and low toxicity. This indicates the potential for developing new anticonvulsant drugs based on the thieno[3,2-d]pyrimidine scaffold (Sirakanyan et al., 2016).
Antimycobacterial and Anti-inflammatory Agents
Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds have shown significant activity against fungi, bacteria, and inflammation, suggesting their potential as therapeutic agents in treating microbial infections and inflammatory conditions (Tolba et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine is the PI3Kδ . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition disrupts the normal functioning of the PI3Kδ, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, cell survival, and protein synthesis . The disruption of this pathway can lead to downstream effects such as reduced cell proliferation and survival .
Result of Action
The inhibition of PI3Kδ by 4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4’,3’:4,5]thieno[2,3-D]pyrimidine can lead to reduced cell proliferation and survival . This makes it a potential therapeutic agent for conditions characterized by overactive PI3Kδ, such as certain types of cancer .
Properties
IUPAC Name |
3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-2-15-4-3-7-8(5-15)16-11-9(7)10(12)13-6-14-11/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMDHKVTBJHNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)











